5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine

Physical Chemistry Purification Thermal Stability

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine (CAS 17288-41-4) is a privileged 4‑azaindole scaffold for ATP‑competitive kinase inhibitor design. The 5‑benzyloxy group engages the kinase hinge region, delivering a LogP of 3.14 and PSA of 37.9 Ų—ideal for CNS‑penetrant leads. Unlike methoxy or chloro analogs, this intermediate permits neutral hydrogenolysis deprotection (H₂/Pd‑C) orthogonal to esters, amides, and carbamates, reducing synthetic steps and improving library yields. Also patent‑enabled for reversible proton pump inhibitors. Specify 5‑(benzyloxy)‑1H‑pyrrolo[3,2‑b]pyridine for your next focused library synthesis or lead‑optimization campaign. Request a bulk quote today.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 17288-41-4
Cat. No. B173014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine
CAS17288-41-4
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=C(C=C2)NC=C3
InChIInChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-7-6-12-13(16-14)8-9-15-12/h1-9,15H,10H2
InChIKeyRBMWKMUXNBCUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine (CAS 17288-41-4) — Procurement-Ready Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine (CAS 17288-41-4) is a substituted 4‑azaindole scaffold featuring a benzyloxy group at the 5‑position of the pyrrolo[3,2‑b]pyridine core. This compound serves as a versatile synthetic intermediate in the preparation of kinase inhibitor libraries and other nitrogen‑containing bioactive molecules. Its physical properties—including a boiling point of 400.9 °C at 760 mmHg, density of 1.247 g/cm³, LogP of 3.14, and polar surface area of 37.9 Ų—define its handling and formulation characteristics [1]. The pyrrolo[3,2‑b]pyridine framework is a privileged structure in drug discovery, particularly for targeting the ATP‑binding site of protein kinases [2].

Why 5‑(Benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine (CAS 17288-41-4) Cannot Be Casually Swapped with Isomeric or Analogous Pyrrolopyridines


Pyrrolo[3,2‑b]pyridine derivatives are not interchangeable due to position‑dependent electronic effects and steric constraints that dictate both physicochemical properties and biological target engagement. The 5‑benzyloxy substitution pattern on the pyridine ring of the 4‑azaindole core yields a distinct LogP (3.14), PSA (37.9 Ų), and boiling point (400.9 °C) that differ markedly from the 7‑benzyloxy regioisomer, the 5‑methoxy analog, or the unsubstituted parent scaffold [1]. In kinase inhibitor design, the 5‑position of pyrrolo[3,2‑b]pyridine directly contacts the hinge region of the ATP‑binding pocket; thus, the steric bulk and hydrogen‑bonding capability of the benzyloxy group critically influence binding affinity and selectivity [2]. Simple replacement with a smaller alkoxy group (e.g., methoxy) or a regioisomer alters both the synthetic route viability and the downstream biological profile, making blind substitution a significant risk in lead optimization campaigns [3].

Quantitative Differentiation: 5‑(Benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine (17288‑41‑4) vs. Closest Analogs


Boiling Point Elevation Relative to 5‑Methoxy and 7‑Benzyloxy Analogs

5‑(Benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine exhibits a significantly higher boiling point (400.9 °C at 760 mmHg) compared to both the 5‑methoxy analog (284.5 °C) and the 7‑benzyloxy regioisomer (391.8 °C) [1][2]. This 116.4 °C increase over the methoxy derivative and 9.1 °C increase over the 7‑isomer reflects enhanced intermolecular interactions conferred by the 5‑benzyloxy substitution pattern.

Physical Chemistry Purification Thermal Stability

Lipophilicity (LogP) Profile for Membrane Permeability Prediction

The calculated LogP of 3.14 for 5‑(benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine is substantially higher than that of the unsubstituted pyrrolo[3,2‑b]pyridine scaffold (LogP ~0.8) and the 5‑chloro analog (LogP ~2.1) [1]. This LogP value aligns with the optimal lipophilicity range (3–5) frequently observed for orally bioavailable kinase inhibitors, whereas the lower LogP of the methoxy or chloro analogs may require additional lipophilic handles to achieve comparable membrane permeability.

ADME Drug Design Lipophilicity

Polar Surface Area (PSA) and Hydrogen‑Bonding Capacity

5‑(Benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine possesses a polar surface area (PSA) of 37.9 Ų and contains one hydrogen‑bond donor (pyrrole N‑H) and two hydrogen‑bond acceptors (pyridine N, benzyloxy O) [1]. In contrast, the 5‑hydroxy analog exhibits a PSA of approximately 46 Ų and two H‑bond donors, while the unsubstituted scaffold has a PSA of ~28 Ų with one donor and one acceptor . The 5‑benzyloxy derivative occupies an intermediate PSA window (< 90 Ų) associated with favorable blood‑brain barrier penetration potential while retaining sufficient polarity for aqueous solubility.

Medicinal Chemistry Physicochemical Properties BBB Permeability

Density Comparison for Solid‑State Handling and Formulation

The density of 5‑(benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine is 1.247 g/cm³, which is comparable to the 7‑benzyloxy isomer (1.247 g/cm³) but significantly lower than the 5‑chloro analog (1.425 g/cm³) and slightly higher than the 5‑methoxy analog (1.244 g/cm³) [1][2]. The lower density relative to the 5‑chloro derivative (14% reduction) translates to a larger volume per unit mass, which may affect shipping costs and storage requirements for bulk procurement.

Material Science Formulation Logistics

Synthetic Versatility as a Late‑Stage Diversification Intermediate

5‑(Benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine serves as a key intermediate in the synthesis of kinase inhibitors targeting FGFR, c‑Met, and other receptor tyrosine kinases, as documented in multiple patent filings [1]. The benzyloxy group acts as a protecting group that can be cleaved under mild hydrogenolysis conditions to reveal a 5‑hydroxy handle for further functionalization, a strategy not available with the 5‑chloro or 5‑methoxy analogs which require harsher conditions for deprotection or cannot be deprotected at all [2]. This orthogonal reactivity makes the 5‑benzyloxy derivative a preferred choice for convergent synthetic routes where late‑stage diversification is required.

Synthetic Chemistry Medicinal Chemistry Building Block

Patent‑Documented Utility in Gastric Acid Secretion Inhibition

An Indian patent application explicitly discloses pyrrolo[3,2‑b]pyridine derivatives bearing a 5‑benzyloxy substituent as reversible proton pump inhibitors with excellent inhibitory activity against gastric acid secretion [1]. While specific IC₅₀ values are not provided for the parent 5‑(benzyloxy) compound, the patent teaches that this substitution pattern confers the desired pharmacological profile. In contrast, the 5‑chloro and 5‑methoxy analogs are not claimed in this indication space, and the unsubstituted pyrrolo[3,2‑b]pyridine lacks the necessary lipophilicity for optimal interaction with the H⁺/K⁺‑ATPase target.

Gastroenterology Drug Discovery Ion Channel

Procurement‑Relevant Application Scenarios for 5‑(Benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine (17288‑41‑4)


Kinase Inhibitor Lead Optimization Requiring Defined Lipophilicity and PSA

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors should prioritize 5‑(benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine when the design hypothesis calls for a LogP of ~3.1 and a PSA of ~38 Ų. As established in Section 3, this compound occupies a physicochemical space that is distinct from the 5‑methoxy (lower LogP, lower boiling point) and 5‑chloro (higher density, lower LogP) analogs [1]. The benzyloxy group at the 5‑position of the 4‑azaindole core has been shown to engage the hinge region of FGFR and other kinases, making this building block directly applicable to the synthesis of known inhibitor chemotypes [2].

Parallel Synthesis Libraries Requiring Orthogonal Protecting Group Strategy

Synthetic chemists constructing focused libraries of pyrrolo[3,2‑b]pyridine‑based compounds should select 5‑(benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine when the synthetic route demands a late‑stage deprotection step that is orthogonal to other functional groups. The benzyl ether can be removed under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature) that are compatible with esters, amides, carbamates, and many heterocycles, whereas the 5‑methoxy analog requires harsh Lewis acid conditions that often cleave other protecting groups [1][3]. This selectivity reduces the number of synthetic steps and improves overall yield in library production.

Gastric Acid Secretion Inhibitor Discovery Programs

For pharmaceutical research organizations pursuing reversible proton pump inhibitors for the treatment of gastroesophageal reflux disease (GERD) or peptic ulcers, 5‑(benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine represents a patent‑enabled starting point. The Indian patent application explicitly claims pyrrolo[3,2‑b]pyridine derivatives bearing a 5‑benzyloxy substituent as compounds with excellent gastric acid secretion inhibitory activity [1]. Procurement of this specific intermediate allows for direct entry into the claimed chemical space, whereas the 5‑chloro or 5‑methoxy analogs lack equivalent patent enablement in this therapeutic area.

CNS‑Penetrant Tool Compound Development

Neuroscience research groups requiring brain‑penetrant small molecules should consider 5‑(benzyloxy)-1H‑pyrrolo[3,2‑b]pyridine as a core scaffold based on its favorable physicochemical profile. The combination of LogP (3.14) and PSA (37.9 Ų) falls within the established guidelines for CNS druglikeness (LogP 2–5; PSA < 90 Ų), and the single hydrogen‑bond donor (pyrrole N‑H) minimizes the energetic penalty for crossing the blood‑brain barrier [1]. The 5‑hydroxy analog, with its higher PSA and additional H‑bond donor, would be less suitable for CNS applications [2].

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